![molecular formula C10H17NO B13459479 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13459479.png)
3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide
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Overview
Description
3-Tert-butylbicyclo[111]pentane-1-carboxamide is a chemical compound with a unique bicyclic structure It is characterized by a tert-butyl group attached to a bicyclo[111]pentane ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane ring: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Formation of the carboxamide group: The carboxamide group is introduced through amidation reactions, where the carboxylic acid derivative of the bicyclo[1.1.1]pentane is reacted with amines or ammonia.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- 3-(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide is unique due to its specific combination of a tert-butyl group, a bicyclo[1.1.1]pentane ring, and a carboxamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, therapeutic potential, and applications in drug development.
Structural Characteristics
This compound features a highly strained, cage-like bicyclic structure, characterized by the following properties:
- Molecular Formula : C10H17NO
- Molecular Weight : Approximately 167.25 g/mol
- Functional Groups : Contains a tert-butyl group at the 3-position and a carboxamide group at the 1-position.
This unique structure allows for significant steric bulk and functional versatility, making it an interesting candidate for further research in biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound's unique structure enables it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, studies have indicated that it may act as a bioisostere for aromatic compounds, potentially improving solubility and reducing non-specific binding in drug formulations .
Anti-inflammatory Effects
Research has demonstrated that bicyclo[1.1.1]pentanes, including this compound, exhibit anti-inflammatory properties. In one study, derivatives of bicyclo[1.1.1]pentane significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating potential therapeutic benefits in inflammatory conditions . The compound was shown to downregulate the release of pro-inflammatory cytokines such as TNFα and MCP1.
Drug Development Applications
The structural features of this compound make it suitable for use as a building block in drug synthesis. Its application as a bioisostere can enhance the pharmacokinetic properties of drug candidates by improving solubility and reducing toxicity . Additionally, its unique steric properties may allow for the development of novel therapeutic agents targeting specific diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar bicyclic compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Tert-butylbicyclo[1.1.1]pentane-2-carboxylic acid | Bicyclic structure with carboxylic acid | Lacks amine functionality |
N-tert-butylbicyclo[1.1.1]pentane-2-carboxamide | Similar bicyclic structure | Different position of the carboxamide group |
3-Aminobicyclo[1.1.1]pentane-2-carboxylic acid | Contains an amino group | Focuses on amino functionality rather than amide |
The distinct combination of steric bulk from the tert-butyl group and functional versatility provided by the carboxamide group positions this compound as a promising candidate for further exploration in medicinal chemistry.
Case Studies and Research Findings
Several studies have documented the biological activities associated with bicyclo[1.1.1]pentanes:
- Synthesis and Evaluation : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of various bicyclo[1.1.1]pentane derivatives and their evaluation as potential anti-inflammatory agents . These derivatives demonstrated significant inhibition of pro-inflammatory cytokine release.
- Therapeutic Applications : Another investigation focused on the use of bicyclo[1.1.1]pentanes in drug development, emphasizing their role as bioisosteres that can replace traditional aromatic rings to enhance drug solubility and reduce side effects .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C10H17NO/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3,(H2,11,12) |
InChI Key |
KUDAQMHEQZFBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)C(=O)N |
Origin of Product |
United States |
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